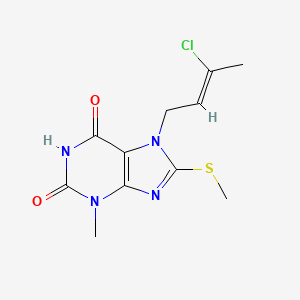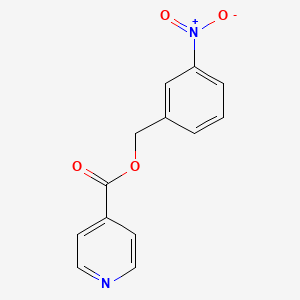![molecular formula C16H11N3O3 B5852443 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one](/img/structure/B5852443.png)
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one, also known as CIP-137401, is a small molecule compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways. In
Mécanisme D'action
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one works by inhibiting the activity of specific kinases involved in cellular signaling pathways. It has been shown to bind to the ATP-binding pocket of these enzymes, preventing them from phosphorylating downstream targets. This leads to a disruption of the signaling pathways that are necessary for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several downstream targets of Aurora A, FLT3, and JAK2, including STAT3 and AKT. This leads to a disruption of cellular signaling pathways that are necessary for cancer cell proliferation and survival. In addition, 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one has been shown to induce apoptosis in leukemia cells and to suppress tumor growth in a mouse model of leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes. This allows it to target intracellular enzymes involved in cellular signaling pathways. However, one limitation of using 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one is that it may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one. One area of interest is to investigate its potential as a therapeutic agent for other types of cancer, beyond leukemia. Another area of interest is to study the mechanisms underlying its off-target effects, in order to better understand its specificity for particular kinases. Additionally, the development of more potent and selective kinase inhibitors based on the structure of 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one involves several steps, including the condensation of 2-amino-4-methoxy-6-(2-oxo-2H-chromen-3-yl)pyrimidine with 2-chloro-6-methoxy-3-nitropyridine, followed by reduction of the nitro group, and subsequent cyclization to form the final product. The synthesis has been described in detail in a research paper by Wu et al. (2012).
Applications De Recherche Scientifique
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases involved in cancer cell proliferation, including Aurora A, FLT3, and JAK2. In a study by Zhang et al. (2014), 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one was found to induce apoptosis (programmed cell death) in leukemia cells and to suppress tumor growth in a mouse model of leukemia.
Propriétés
IUPAC Name |
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c1-21-11-3-4-14-10(7-11)8-12(15(20)22-14)13-9-19-6-2-5-17-16(19)18-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRRORGURCWJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)


![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)

![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)


